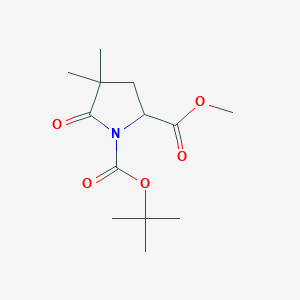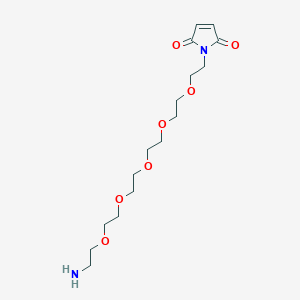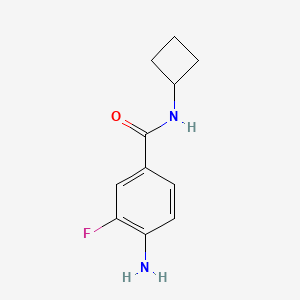![molecular formula C38H50FeOP2 B13716722 (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-®-Josiphos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is a member of the Josiphos family of ligands, which are known for their high efficiency and selectivity in various chemical reactions. The compound is characterized by its unique stereochemistry, which allows it to induce chirality in the products of the reactions it catalyzes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-Josiphos typically involves the reaction of a chiral phosphine with a suitable chiral auxiliary. The process often requires precise control of reaction conditions, including temperature, solvent, and the presence of catalysts. One common method involves the use of a palladium-catalyzed coupling reaction, which ensures high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-®-Josiphos is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to maintain the stringent conditions required for the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and stereochemistry of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-®-Josiphos undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It is also involved in reduction reactions, where it helps in the selective reduction of substrates.
Substitution: The ligand can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving (S)-®-Josiphos include palladium, platinum, and rhodium complexes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the ligand. Solvents like toluene, dichloromethane, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from reactions involving (S)-®-Josiphos are often chiral compounds with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
(S)-®-Josiphos has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, enabling the synthesis of chiral molecules with high selectivity.
Biology: The ligand is used in the synthesis of biologically active compounds, including drugs and natural products.
Medicine: (S)-®-Josiphos is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is used in the production of fine chemicals and agrochemicals, where its ability to induce chirality is highly valued.
Wirkmechanismus
The mechanism of action of (S)-®-Josiphos involves its coordination to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing chirality in the product. The ligand’s stereochemistry plays a crucial role in determining the selectivity and efficiency of the reaction. Molecular targets include various transition metals, such as palladium, platinum, and rhodium, which facilitate the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high selectivity.
DIPAMP: A chiral ligand used in hydrogenation reactions.
TADDOL: A chiral auxiliary used in various asymmetric transformations.
Uniqueness of (S)-®-Josiphos
(S)-®-Josiphos stands out due to its high efficiency and selectivity in a wide range of reactions. Its unique stereochemistry allows for the synthesis of products with high enantiomeric excess, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in different types of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial settings.
Eigenschaften
Molekularformel |
C38H50FeOP2 |
|---|---|
Molekulargewicht |
640.6 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3; |
InChI-Schlüssel |
YOYYLEHTACDQJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


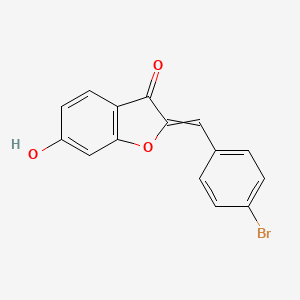
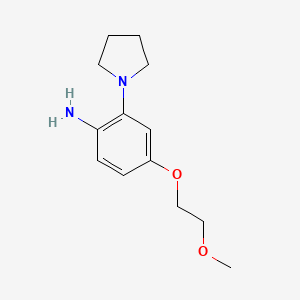
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)

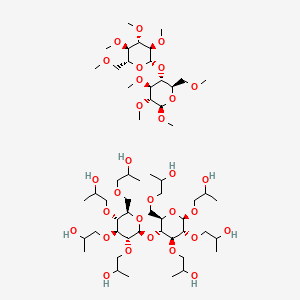
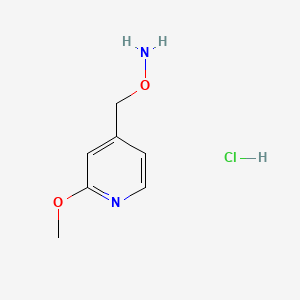

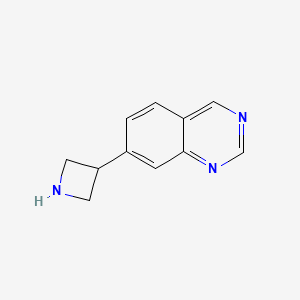

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)

